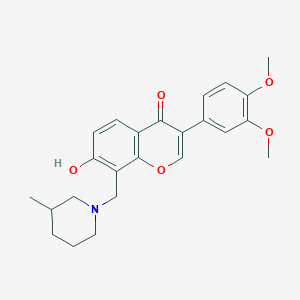

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

描述

This chromen-4-one derivative features a 3,4-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and a 3-methylpiperidinylmethyl substituent at position 8. The 3,4-dimethoxy substitution enhances electron density on the aromatic ring, while the hydroxyl group at position 7 facilitates hydrogen bonding. The 3-methylpiperidinylmethyl group introduces steric bulk and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-5-4-10-25(12-15)13-18-20(26)8-7-17-23(27)19(14-30-24(17)18)16-6-9-21(28-2)22(11-16)29-3/h6-9,11,14-15,26H,4-5,10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANRRQZZKNTIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of 3,4-dimethoxybenzaldehyde with salicylaldehyde in the presence of a base, followed by cyclization to form the chromone structure

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce specific functional groups.

Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines or halides can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antioxidant and anti-inflammatory agent. Studies have indicated its ability to scavenge free radicals and inhibit inflammatory pathways.

Medicine

Medically, this compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In industry, this compound can be used in the development of pharmaceuticals and other bioactive compounds. Its diverse reactivity makes it a valuable tool in drug discovery and development.

作用机制

The mechanism by which 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 8

Piperidine vs. Piperazine Derivatives

- 3-(3,4-Dimethoxyphenyl)-8-((4-Ethylpiperazin-1-yl)methyl)-7-Hydroxy-2-(Trifluoromethyl)-4H-Chromen-4-One (Compound 09, ): Key Difference: Replaces the 3-methylpiperidinyl group with a 4-ethylpiperazinyl moiety and adds a trifluoromethyl (CF₃) group at position 2. The CF₃ group enhances lipophilicity and metabolic stability but may reduce aqueous solubility .

- 3-(2-Chlorophenyl)-7-Hydroxy-8-[(4-Methylpiperidin-1-yl)methyl]-2-(Trifluoromethyl)-4H-Chromen-4-One (): Key Difference: Substitutes the 3,4-dimethoxyphenyl group with a 2-chlorophenyl ring and adds a CF₃ group at position 2. The 4-methylpiperidinyl group (vs. 3-methyl in the target compound) may lead to distinct steric effects .

Heterocyclic Hemi-Aminals ()

- 3-(3,4-Dimethoxyphenyl)-7-Hydroxy-8-(1,3-Oxazinan-3-ylmethyl)-4H-Chromen-4-One (Compound 5b, ) :

- Key Difference : Replaces the piperidinyl group with a 1,3-oxazinan-3-ylmethyl substituent.

- Impact : The oxazinan ring introduces a hemi-aminals structure, which may stabilize tautomeric forms and alter solubility. The compound exhibits a high melting point (261–263°C), suggesting strong intermolecular interactions .

Variations in Aryl Substituents at Position 3

- 3-(4-Fluorophenyl)-7-Hydroxy-8-{[(2-Hydroxyethyl)Amino]Methyl}-4H-Chromen-4-One Hydrochloride (Compound 6c, ): Key Difference: Substitutes the 3,4-dimethoxyphenyl group with a 4-fluorophenyl ring. The hydroxyethylamino group increases hydrophilicity .

3-(2,4-Dimethoxyphenyl)-7-Hydroxy-8-[(4-Methylpiperidin-1-yl)Methyl]-2H-Chromen-2-One () :

- Key Difference : Shifts methoxy groups to positions 2 and 4 on the phenyl ring and modifies the lactone ring to a 2-one structure.

- Impact : The altered methoxy positions may disrupt π-π stacking interactions. The 2-one lactone configuration could influence tautomerization kinetics compared to the 4-one structure .

Functional Group Additions

- 3-(4-Chlorophenyl)-7-Hydroxy-8-((4-(2-Hydroxyethyl)Piperazin-1-yl)Methyl)-2-(Trifluoromethyl)-4H-Chromen-4-One (): Key Difference: Incorporates a 4-(2-hydroxyethyl)piperazinyl group and a CF₃ substituent. The CF₃ group increases metabolic stability but may introduce steric hindrance .

Physicochemical Properties

生物活性

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (often referred to as DMPH) is a chromone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

DMPH features a complex structure characterized by:

- A chromone core , which is a bicyclic compound containing a benzopyran moiety.

- Hydroxyl and methoxy groups that enhance its solubility and biological interaction capabilities.

- A piperidine moiety , which may improve its binding affinity to biological targets.

The molecular formula of DMPH is , with a molecular weight of approximately 426.49 g/mol.

DMPH has been identified as a potential ATR kinase inhibitor . ATR (Ataxia Telangiectasia and Rad3 related) kinase plays a crucial role in the DNA damage response pathway. By inhibiting ATR, DMPH may disrupt this pathway, leading to:

- Cell cycle arrest : Preventing cancer cells from proliferating.

- Apoptosis : Inducing programmed cell death in cancerous cells.

This mechanism positions DMPH as a promising candidate for anticancer therapies, particularly in tumors with deficiencies in DNA repair mechanisms.

Anticancer Activity

Research indicates that DMPH exhibits significant anticancer properties:

- In vitro studies have shown that DMPH effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. In these studies, DMPH demonstrated an IC50 value indicating its effectiveness at low concentrations.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 20 | |

| HeLa | 24 |

Antioxidant Properties

DMPH also displays antioxidant activity, which is critical for protecting cells from oxidative stress. The presence of hydroxyl groups in its structure contributes to this property by scavenging free radicals.

Case Studies

- Cell Line Studies : In a study focusing on MCF-7 and HeLa cells, DMPH was observed to induce significant cytotoxicity compared to control groups. The study utilized assays such as MTT and Annexin V-FITC to measure cell viability and apoptosis rates.

- Mechanistic Insights : Another investigation into the molecular pathways affected by DMPH revealed alterations in key signaling pathways associated with cell survival and apoptosis, confirming its role as an ATR inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。